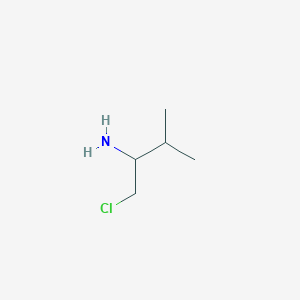
3-Hydroxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Hydroxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one can be achieved through various synthetic routes. One common method involves the hydrogenation of ortho-xylene and ethylene to produce an intermediate, which is then dehydrogenated to yield the target compound . Another approach uses ortho-xylene as the starting material, which undergoes isomerization under acidic conditions followed by hydrogenation .
Chemical Reactions Analysis
Scientific Research Applications
3-Hydroxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, leading to its diverse biological activities . For example, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
3-Hydroxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives such as:
2-Indolinone:
Indole-3-acetic acid: A plant hormone that also contains the indole nucleus but has different functional groups, making it unique in its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-hydroxy-4,7-dimethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-5-3-4-6(2)8-7(5)9(12)10(13)11-8/h3-4,9,12H,1-2H3,(H,11,13) |
InChI Key |
RMKGFPZKNJVKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=O)NC2=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methanol](/img/structure/B13189756.png)





![Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189771.png)
![4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine](/img/structure/B13189777.png)
![Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13189784.png)

![(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13189802.png)
